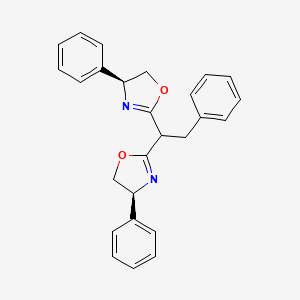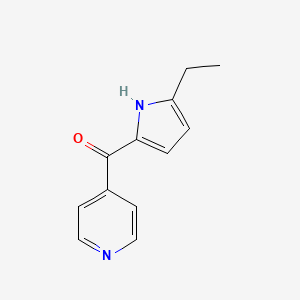
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone: is a chemical compound with the molecular formula C12H13N3O It is characterized by the presence of a pyrrole ring substituted with an ethyl group and a pyridine ring attached to a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone typically involves the reaction of 5-ethyl-1H-pyrrole-2-carbaldehyde with 4-pyridylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The pyrrole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanol.
Substitution: Formation of various substituted pyrrole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone
- (5-Methyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
- (5-Phenyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
Uniqueness
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone is unique due to the presence of the ethyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
(5-ethyl-1H-pyrrol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H12N2O/c1-2-10-3-4-11(14-10)12(15)9-5-7-13-8-6-9/h3-8,14H,2H2,1H3 |
InChI-Schlüssel |
SCDIBKSULGLIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(N1)C(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
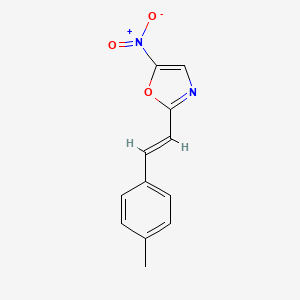

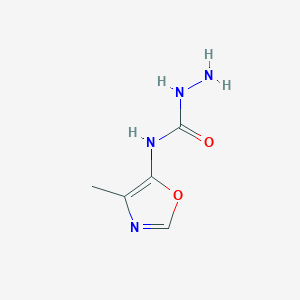
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
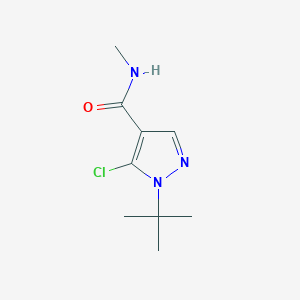
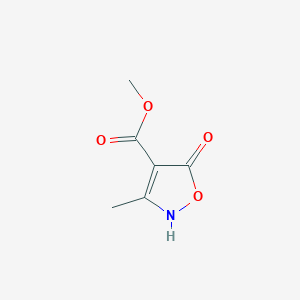

![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
